molecular formula C7H14N2O B1373022 1-(2-Aminoethyl)piperidin-4-one CAS No. 1196887-97-4

1-(2-Aminoethyl)piperidin-4-one

Cat. No. B1373022
CAS RN: 1196887-97-4
M. Wt: 142.2 g/mol
InChI Key: UVRJGAMJBKWXEI-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)piperidin-4-one is an organic compound that can be viewed as a derivative of piperidine . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 1-(2-Aminoethyl)piperidin-4-one are intermediates in alkaloid syntheses .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The synthesis of 1-(2-Aminoethyl)piperidin-4-one involves the conjugate addition of phenylboronic acid .


Molecular Structure Analysis

The molecular structure of 1-(2-Aminoethyl)piperidin-4-one consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The empirical formula is C7H16N2O and the molecular weight is 144.21 .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .

Safety and Hazards

Safety precautions for handling piperidin-4-one derivatives include ensuring good ventilation of the work station, avoiding dust formation, and wearing personal protective equipment . Contact with skin and eyes should be avoided . The hazard statements for 1-(2-Aminoethyl)piperidin-4-one include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future direction in the field of 1-(2-Aminoethyl)piperidin-4-one could involve the development of more efficient synthesis methods and exploration of its potential applications in the pharmaceutical industry .

properties

IUPAC Name

1-(2-aminoethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-3-6-9-4-1-7(10)2-5-9/h1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRJGAMJBKWXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676520
Record name 1-(2-Aminoethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1196887-97-4
Record name 1-(2-Aminoethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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